molecular formula C13H17NO5S B2923136 [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid CAS No. 831188-70-6

[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid

Cat. No. B2923136
CAS RN: 831188-70-6
M. Wt: 299.34
InChI Key: HQFKDZCDVYOGBM-UHFFFAOYSA-N
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Description

“[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” is an organic compound that belongs to the class of sulfonylphenyl derivatives. It’s closely related to 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid .


Synthesis Analysis

The synthesis of compounds similar to “[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” has been discussed in various studies . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of “[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a component of the compound , is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold for creating novel biologically active compounds with potential therapeutic applications.

Selective Androgen Receptor Modulators (SARMs)

Compounds like 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized to act as SARMs. These derivatives are optimized to modify the pharmacokinetic profile, which is crucial for the development of new therapies targeting androgen receptors . The pyrrolidine ring’s versatility in this context is significant for its role in drug efficacy and safety.

Pharmacokinetic Profile Modification

The pyrrolidine moiety is instrumental in altering the pharmacokinetic profiles of pharmaceuticals. By modifying this part of the molecule, researchers can influence how drugs are absorbed, distributed, metabolized, and excreted in the body, which is essential for drug design and development .

Stereochemistry and Enantioselectivity

The stereochemistry of the pyrrolidine ring is particularly important in drug design. Different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins . This aspect is crucial for the development of drugs with specific target selectivity.

Synthetic Strategies for Heterocyclic Compounds

The pyrrolidine ring can be constructed from various cyclic or acyclic precursors, offering multiple synthetic strategies for medicinal chemists. This flexibility is beneficial for designing new compounds with different biological profiles, which can be tailored to specific therapeutic needs .

Chemical Diversity and Molecular Framework

Phenoxy acetamide derivatives, which share a similar phenoxy component with the compound , have been studied for their chemical diversity and pharmacological activities. The molecular framework of these derivatives provides valuable information for designing pharmacologically interesting compounds with a wide range of compositions .

Biologically Active Substance Research

The compound’s structure allows for the study of molecular interactions based on triggered functional groups or specific physicochemical properties. This research is vital for understanding the effects of biologically active substances and their potential as pharmaceuticals .

Computational Chemistry Applications

The pyrrolidine and phenoxy components of the compound can be used in computational chemistry to study drug utilization and biological effects. This interdisciplinary approach combines organic, physical, and computational chemistry to design new pharmaceuticals or improve existing ones .

Future Directions

The future directions for the study of “[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. This could lead to the development of new pharmaceutical compounds .

properties

IUPAC Name

2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-10-8-11(4-5-12(10)19-9-13(15)16)20(17,18)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFKDZCDVYOGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid

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